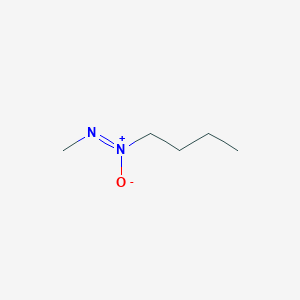
1-(4-Ethoxy-2,5-dimethylbenzenesulfonyl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethoxy-2,5-dimethylbenzenesulfonyl)azepane is a chemical compound that belongs to the family of sulfonamides. It is also known as EDBSA and has been widely used in scientific research for various purposes.
Mechanism of Action
EDBSA works by inhibiting the activity of enzymes that are involved in various biological processes. It binds to the active site of the enzyme, preventing it from carrying out its normal function. This leads to a decrease in the activity of the enzyme, which can have various effects on the biological system.
Biochemical and Physiological Effects:
EDBSA has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cardiovascular function. It has also been found to have antibacterial and antifungal properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using EDBSA in lab experiments is its high potency. It can be used in very small quantities, which makes it cost-effective and reduces the risk of toxicity. However, one of the limitations of using EDBSA is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the use of EDBSA in scientific research. One area of interest is the development of new drugs that target specific enzymes. EDBSA has also shown promise in the treatment of certain types of cancer, and further research is needed to explore its potential in this area. Additionally, EDBSA could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Conclusion:
In conclusion, EDBSA is a versatile and potent chemical compound that has been widely used in scientific research. Its various applications, including enzyme inhibition, cancer treatment, and material development, make it a valuable tool for researchers in many fields. As further research is conducted, it is likely that EDBSA will continue to play an important role in advancing scientific knowledge and developing new technologies.
Synthesis Methods
The synthesis of EDBSA involves the reaction of 4-Ethoxy-2,5-dimethylbenzenesulfonyl chloride with azepane in the presence of a base. The reaction takes place at room temperature, and the product is obtained in high yield. The purity of the product can be improved by recrystallization.
Scientific Research Applications
EDBSA has been used in various scientific research studies, including the development of new drugs, the study of enzyme inhibition, and the investigation of biological activity. It has been found to be effective in inhibiting the activity of certain enzymes, such as carbonic anhydrase, and has shown promising results in the treatment of cancer and other diseases.
properties
Molecular Formula |
C16H25NO3S |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
1-(4-ethoxy-2,5-dimethylphenyl)sulfonylazepane |
InChI |
InChI=1S/C16H25NO3S/c1-4-20-15-11-14(3)16(12-13(15)2)21(18,19)17-9-7-5-6-8-10-17/h11-12H,4-10H2,1-3H3 |
InChI Key |
MKAVORVIZRXJKZ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)N2CCCCCC2)C |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)N2CCCCCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]-2-propyl-1H-imidazole](/img/structure/B224854.png)



![1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B224865.png)
![N-[2-(1-adamantyloxy)ethyl]-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B224868.png)

![N-[2-(1-Adamantyloxy)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B224873.png)
![N-[2-(1-adamantyloxy)ethyl]-3,4-dichloro-2-methoxybenzenesulfonamide](/img/structure/B224875.png)
![1-[(2-Methoxy-5-methylphenyl)sulfonyl]indoline](/img/structure/B224881.png)



